N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has explored the synthesis and reactivity of compounds containing furan and thiophene moieties, which are structurally related to the compound . For instance, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and explored its reactivity through various electrophilic substitution reactions, demonstrating the compound's versatility in organic synthesis (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Activities
The synthesis and evaluation of isoxazole derivatives for their antiprotozoal activities represent another area of significant research interest. Patrick et al. (2007) synthesized dicationic 3,5-diphenylisoxazoles and tested them against various protozoal species, finding several compounds with potent antitrypanosomal and antimalarial activities (Patrick et al., 2007).
Antitumor Activity and Inosine Monophosphate Dehydrogenase Interactions
Furan and thiophene analogues have been synthesized and assessed for their antitumor activity and interactions with inosine monophosphate dehydrogenase, an enzyme critical for nucleotide biosynthesis. Franchetti et al. (1995) described the synthesis and biological evaluation of furanfurin and thiophenfurin, showing significant cytotoxicity towards various cancer cell lines and interaction with inosine monophosphate dehydrogenase (Franchetti et al., 1995).
Fungicidal Activity and Structure-Activity Relationships
The study of structure-activity relationships in aromatic heterocyclic carboxamide fungicides, including those with thiophene and furan derivatives, has revealed insights into their fungicidal activity. Banba, Yoshikawa, and Katsuta (2013) synthesized positional isomers and examined their activity, demonstrating the importance of structural features for biological activity (Banba et al., 2013).
Antimicrobial Activity
Compounds bearing furan and carboxamide groups have been investigated for their antimicrobial properties. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity against various microorganisms, showcasing its potential for pharmacological applications (Cakmak et al., 2022).
Mechanism of Action
Target of Action
Compounds containing thiophene and furan moieties have been found in numerous biologically active and natural compounds . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
The mode of action of such compounds often involves interactions with various biological targets. For instance, some compounds with a thiophene moiety have been found to inhibit tumor cell growth .
Pharmacokinetics
Compounds with similar structures have been synthesized and studied for their potential biological activity .
Result of Action
Compounds with similar structures have been found to have a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The action of such compounds can be influenced by various environmental factors. For instance, the photolysis of some furan-containing compounds has been studied, and different dimeric photoproducts were formed in aerated solutions .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(13-3-5-16-19-13)15-8-11(10-4-7-20-9-10)12-2-1-6-18-12/h1-7,9,11H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWHXCYAVWKHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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